molecular formula C7H5FN2O B066337 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol CAS No. 162437-93-6

3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol

Cat. No. B066337
CAS RN: 162437-93-6
M. Wt: 152.13 g/mol
InChI Key: LGTIQFAKKMZNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is a member of the propargyl alcohol family and has been found to possess a range of interesting properties that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. Additionally, it has been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol are varied and depend on the specific application of the compound. Studies have shown that it can reduce inflammation and pain, inhibit tumor growth, and protect against oxidative stress and neurodegeneration. Additionally, it has been found to have some antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol in lab experiments is its versatility. This compound can be used in a variety of assays and experiments, making it a valuable tool for researchers studying a range of different topics. Additionally, it has been found to be relatively stable and easy to work with, which can make it a good choice for experiments that require a high degree of precision.
One limitation of using this compound is that it can be difficult and expensive to synthesize. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research on 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol. One area of interest is the development of new drugs and therapies based on this compound. Researchers are also interested in studying the compound's mechanisms of action in more detail, as well as exploring its potential applications in other areas, such as the treatment of infectious diseases and autoimmune disorders. Additionally, there is ongoing research into the synthesis of new analogs of this compound, which may have even more promising properties for scientific research.

Synthesis Methods

The synthesis of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organolithium reagents. One of the most commonly used methods involves the reaction of 3-bromo-6-fluoropyridazine with propargyl alcohol in the presence of a base.

Scientific Research Applications

The potential applications of 3-(6-Fluoropyridazin-3-yl)prop-2-yn-1-ol in scientific research are numerous. This compound has been found to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

162437-93-6

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-(6-fluoropyridazin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H5FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,5H2

InChI Key

LGTIQFAKKMZNCS-UHFFFAOYSA-N

SMILES

C1=CC(=NN=C1C#CCO)F

Canonical SMILES

C1=CC(=NN=C1C#CCO)F

synonyms

2-Propyn-1-ol,3-(6-fluoro-3-pyridazinyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.